Millettone

Description

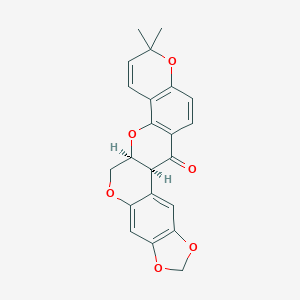

Structure

3D Structure

Properties

CAS No. |

50376-38-0 |

|---|---|

Molecular Formula |

C22H18O6 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(1S,14S)-7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.03,12.04,9.015,23.017,21]pentacosa-3(12),4(9),5,10,15,17(21),22-heptaen-13-one |

InChI |

InChI=1S/C22H18O6/c1-22(2)6-5-11-14(28-22)4-3-12-20(23)19-13-7-16-17(26-10-25-16)8-15(13)24-9-18(19)27-21(11)12/h3-8,18-19H,9-10H2,1-2H3/t18-,19+/m1/s1 |

InChI Key |

TXNSUHKZCOMFPN-MOPGFXCFSA-N |

SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC6=C(C=C5[C@@H]4C3=O)OCO6)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C |

Other CAS No. |

50376-38-0 |

Synonyms |

millettone |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Millettone

Botanical Distribution of Millettone, particularly in Millettia Species this compound has been reported to occur in certain plant species.nih.govNotably, it has been found in Piscidia piscipula and species belonging to the genus Millettia.nih.govThe genus Millettia is part of the Fabaceae family and comprises numerous species of shrubs, lianas, and trees distributed across tropical and subtropical regions of Africa, Asia, Australia, and America.wikipedia.orgresearchgate.netnih.govresearchgate.netPhytochemical studies on Millettia species have revealed the presence of various secondary metabolites, including flavonoids, terpenoids, steroids, alkaloids, coumarins, and phenolics.researchgate.netthis compound, as a rotenoid, falls under the category of isoflavonoids, which are abundant in the Fabaceae family.nih.govnih.govSpecifically, this compound and its derivative millettosine have been reported in Millettia dura.researchgate.netThe presence of this compound appears to be a distinguishing feature between M. dura and M. ferruginea.researchgate.net

A summary of plant sources where this compound has been reported is provided in Table 1.

| Plant Species | Family | Compound | Reference |

| Piscidia piscipula | Fabaceae | This compound | nih.gov |

| Millettia dura | Fabaceae | This compound | nih.govresearchgate.net |

| Millettia dura | Fabaceae | Milletosine | researchgate.net |

| Millettia laurentii | Fabaceae | This compound | researchgate.net |

Advanced Spectroscopic and Chromatographic Methods for Characterizing Natural this compound Isolates Once purified, this compound isolates are characterized to determine their chemical structure and properties. This involves advanced spectroscopic and chromatographic methods. Spectroscopic techniques are crucial for elucidating the chemical structure and identifying functional groups.hilarispublisher.comNuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D NMR techniques (such as COSY and HSQC), provides detailed information about the connectivity and stereochemistry of the molecule.hilarispublisher.comMass Spectrometry (MS) is used to determine the molecular mass and fragmentation pattern, aiding in identification and characterization.hilarispublisher.comTechniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used for ionization, often coupled with chromatography.hilarispublisher.comthis compound has been characterized using NMR spectroscopy, with its spectra reported to be identical to previously documented data.nih.gov

Chromatographic methods, beyond their use in purification, are also employed in the characterization and analysis of natural product isolates. mdpi.comcsic.es HPLC and Gas Chromatography (GC) are used for analyzing the purity and identifying compounds based on their retention times and comparison with standards. slideshare.netmdpi.com Coupling chromatography with mass spectrometry (GC-MS, LC-MS) provides powerful tools for identification and structural confirmation by combining separation with molecular mass information. ijpsjournal.commdpi.comcsic.es

Millettone Biosynthesis and Pathway Elucidation

Overview of Isoflavonoid (B1168493) Biosynthetic Pathways Relevant to Millettone

The biosynthesis of isoflavonoids, including rotenoids like this compound, originates from the general phenylpropanoid pathway. atauni.edu.trnih.govfrontiersin.orgnih.govfrontiersin.orgencyclopedia.pub This pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into 4-coumaroyl-CoA. frontiersin.orgnih.gov 4-coumaroyl-CoA serves as a key intermediate, channeling metabolic flux towards various classes of secondary metabolites, including flavonoids and isoflavonoids. frontiersin.orgnih.gov

The divergence from the main flavonoid pathway to the isoflavonoid pathway is catalyzed by two key enzymes: chalcone (B49325) isomerase (CHI) and isoflavone (B191592) synthase (IFS). atauni.edu.trnih.gov CHI is involved in the biosynthesis of the precursor molecules for both flavonoids and isoflavonoids. encyclopedia.pub IFS, a cytochrome P450 enzyme, plays a crucial role by catalyzing an aryl migration, specifically the shift of the B-ring from the C-2 to the C-3 position of the flavonoid precursor (typically a flavanone (B1672756) like liquiritigenin (B1674857) or naringenin), yielding a 2-hydroxyisoflavanone (B8725905). frontiersin.orgnih.govfrontiersin.org This step is considered the committed step in isoflavonoid biosynthesis. frontiersin.org Subsequent dehydration of the 2-hydroxyisoflavanone by 2-hydroxyisoflavanone dehydratase (HID or IFD) leads to the formation of the basic isoflavone skeleton, such as daidzein (B1669772) and genistein (B1671435). frontiersin.orgnih.govfrontiersin.org

Isoflavonoids exhibit significant structural diversity, with at least ten known subclasses including isoflavans, isoflavanones, isoflavones, and rotenoids. atauni.edu.trnih.gov This diversity arises from further enzymatic modifications of the basic isoflavone structure, such as hydroxylation, methylation, glycosylation, and prenylation. atauni.edu.trnih.gov this compound, being a rotenoid, represents a more complex structural class derived from the isoflavonoid pathway. atauni.edu.trnih.govnaturalproducts.net

Hypothesized Biosynthetic Route to this compound

While the general isoflavonoid pathway is well-established, the specific steps leading to the formation of rotenoids like this compound are extensions of this core pathway. Rotenoids are characterized by a contracted C-ring and an additional fused ring system, often incorporating a methylenedioxy group. researchgate.net this compound, specifically, is a rotenoid with a methylenedioxy group at the C-2/C-3 position. researchgate.net

The hypothesized biosynthetic route to this compound likely involves further enzymatic modifications of a specific isoflavone precursor. Based on the general isoflavonoid pathway, it is understood that isoflavones like daidzein or genistein serve as central intermediates. frontiersin.orgnih.govfrontiersin.org The conversion of a standard isoflavone into the rotenoid structure of this compound would require a series of complex enzymatic reactions, potentially including cyclization, oxidation, and the formation of the methylenedioxy bridge.

Given that this compound is found in Millettia dura, the biosynthetic pathway is presumed to occur within this plant species. atauni.edu.trnih.gov The presence of prenylated isoflavonoids and rotenoids as dominant subclasses in Millettia species suggests that prenylation and subsequent modifications play a significant role in the biosynthesis of these compounds. atauni.edu.trnih.govresearchgate.net

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

Enzymes involved in the early stages of isoflavonoid biosynthesis, such as Chalcone Isomerase (CHI) and Isoflavone Synthase (IFS), are well-characterized in legumes. atauni.edu.trnih.govfrontiersin.orgnih.govfrontiersin.orgencyclopedia.pub IFS, a cytochrome P450 enzyme, is a key enzyme redirecting the flavonoid pathway intermediates towards isoflavonoids. frontiersin.org 2-Hydroxyisoflavanone dehydratase (HID) is another enzyme crucial for the formation of basic isoflavones like genistein and daidzein. frontiersin.orgnih.govfrontiersin.org

However, the specific enzymes responsible for the later steps in rotenoid biosynthesis, particularly those leading to the unique structural features of this compound such as the contracted C-ring and the methylenedioxy group, are less extensively characterized compared to the core isoflavonoid enzymes. Research in this area would likely involve identifying novel enzymes with oxidative and cyclization activities. Studies focusing on the enzymatic machinery in Millettia dura could potentially reveal the specific enzymes involved in converting a precursor isoflavone into this compound. While general enzymes in the phenylpropanoid and isoflavonoid pathways are known, the precise enzymes catalyzing the steps from a common isoflavone intermediate to this compound remain an active area of investigation.

Genetic Determinants and Gene Clusters Governing this compound Production

The biosynthesis of secondary metabolites in plants is typically governed by the coordinated action of multiple enzymes, often encoded by genes that are physically clustered in the genome. washington.edubiorxiv.org Identifying the genetic determinants and potential gene clusters involved in this compound production is essential for understanding the regulation of its biosynthesis and for potential genetic engineering approaches.

Research into the genetic basis of isoflavonoid biosynthesis in legumes has identified structural and regulatory genes. frontiersin.orgresearchgate.net For instance, studies in soybean (Glycine max) have characterized genes encoding key enzymes like IFS and HID. frontiersin.orgnih.govfrontiersin.org Regulatory genes, such as transcription factors (e.g., MYB and bZIP proteins), are known to control the expression of structural genes in the isoflavonoid pathway, thereby influencing the accumulation of isoflavones. frontiersin.orgnih.govfrontiersin.orgkegg.jp

While general insights into isoflavonoid gene regulation exist, specific genetic determinants and gene clusters directly responsible for the biosynthesis of complex rotenoids like this compound in Millettia species are less documented. Identifying these genes would likely involve genomic and transcriptomic studies of this compound-producing Millettia species, comparing gene expression profiles in tissues where this compound is abundant (e.g., seed pods of M. dura) versus those where it is not. atauni.edu.trnih.gov The presence of a methylenedioxy group in this compound suggests the involvement of specific cytochrome P450 enzymes or other oxygenases responsible for this modification, and the genes encoding these enzymes would be key targets for identification.

Metabolomic Approaches to Understanding this compound Pathway Regulation

Metabolomics, the comprehensive study of all metabolites in a biological system, is a powerful tool for understanding complex biosynthetic pathways and their regulation. toxicology.org By analyzing the metabolic profiles of Millettia species or different tissues within these plants, researchers can identify intermediates in the this compound biosynthetic pathway and observe how their levels change under various conditions.

Comparative metabolomics studies, for example, between high- and low-millettone producing varieties or tissues of Millettia dura, could help pinpoint metabolites that accumulate or decrease in correlation with this compound production. atauni.edu.trnih.govtoxicology.org This can provide clues about rate-limiting steps in the pathway and potential regulatory points. toxicology.org

Furthermore, integrating metabolomics data with transcriptomic (gene expression) and proteomic (protein abundance) data can provide a more holistic view of pathway regulation. toxicology.org For instance, if the levels of a particular enzyme's transcript and protein correlate with the accumulation of a specific intermediate and the final product (this compound), it strengthens the hypothesis that this enzyme is involved in the pathway. toxicology.org Metabolomics can also be used to assess the impact of environmental factors or developmental stages on this compound biosynthesis, providing insights into how the pathway is regulated in response to internal and external cues.

While general metabolomic approaches are applied to study plant secondary metabolism, specific metabolomic studies focused solely on elucidating the this compound biosynthetic pathway and its regulation are likely part of ongoing research efforts in laboratories studying Millettia species. atauni.edu.trnih.gov

Synthetic Methodologies for Millettone and Its Analogs

Total Synthesis Strategies for Millettone

Total synthesis involves constructing the target molecule from simpler, readily available starting materials through a series of chemical reactions. The total synthesis of (±)-Millettone has been reported. tandfonline.comoup.comgoogle.com

Stereoselective and Enantioselective Approaches in this compound Synthesis

Stereoselective and enantioselective synthesis aim to control the spatial arrangement of atoms in the resulting molecule, leading to specific stereoisomers or enantiomers. While the initial total synthesis of this compound yielded a racemic mixture ((±)-Millettone) tandfonline.comoup.comgoogle.com, research in stereoselective and enantioselective synthesis is crucial for obtaining pure stereoisomers, which can have different biological properties. Concepts and methods in stereoselective and enantioselective synthesis are well-established in organic chemistry nih.govnih.govnih.govmit.educhemrxiv.orgdoi.orgnih.gov, although specific detailed enantioselective routes solely focused on this compound were not prominently detailed in the search results. However, the importance of stereoselective methods in the synthesis of natural products and their analogs is widely recognized for exploring biological activities and for pharmaceutical manufacturing. mit.edu

Biomimetic Synthesis of this compound

Biomimetic synthesis seeks to replicate natural biosynthetic pathways in a laboratory setting. This approach can provide insights into how natural products are formed in organisms and can sometimes offer elegant and efficient synthetic routes. While the search results did not provide specific details on a biomimetic synthesis of this compound itself, biomimetic transformations are a recognized strategy in natural product synthesis. researchgate.netnih.govansto.gov.au The biosynthesis of flavonoids, the broader class to which rotenoids like this compound belong, involves the phenylpropanoid pathway with the action of various enzymes. nih.govatauni.edu.tr Understanding these natural pathways can inspire synthetic strategies.

Semi-Synthesis of this compound Derivatives from Natural Precursors

Semi-synthesis involves using a compound isolated from a natural source as a starting material for chemical modifications to produce new compounds or derivatives. wikipedia.orgscripps.edunih.gov This approach is often advantageous for complex natural products like this compound, where the natural precursor already contains a significant portion of the desired structural complexity. wikipedia.orgscripps.edu this compound itself is a natural product isolated from Millettia dura. kab.ac.ugresearchgate.netnih.gov Natural rotenoids like rotenone (B1679576) and deguelin (B1683977) have been used as precursors in the synthesis of pharmacologically active analogs. nih.gov This suggests that this compound, as a rotenoid, could potentially serve as a natural precursor for the semi-synthesis of novel derivatives.

Chemical Modification and Derivatization of this compound

Chemical modification and derivatization of natural products like this compound are common strategies to explore their structure-activity relationships and to develop novel compounds with potentially improved properties. atauni.edu.trgoogle.com

Synthetic Approaches to Novel this compound Analogs

Synthetic approaches to novel this compound analogs involve modifying the core structure of this compound through various chemical reactions. This can include alterations to the ring systems, introduction of new functional groups, or changes in the substitution patterns. This compound has been used as a lead molecule in the synthesis of several analogs. atauni.edu.tr The structural diversity of isoflavonoids, including rotenoids, allows for a wide range of potential modifications. nih.govatauni.edu.tr Research into novel analogs often involves designing compounds with specific structural features to target particular biological pathways or improve pharmacokinetic properties. researchgate.netmit.edu

Structural Characterization of this compound Derivatives

Structural characterization is a critical step in the synthesis of new this compound derivatives to confirm their chemical structures. Various spectroscopic techniques are employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.netmdpi.comacademie-sciences.fr X-ray diffraction can also be used to determine the three-dimensional structure of crystalline derivatives. mdpi.comacademie-sciences.frcinvestav.mx These techniques provide detailed information about the atoms present, their connectivity, and their spatial arrangement, ensuring the correct synthesis of the target analogs. mdpi.comacademie-sciences.frcinvestav.mxnih.govnih.gov

Mechanistic Investigations of Millettone S Biological Interactions in Vitro

Identification and Validation of Molecular Targets for Millettone

Identifying the specific molecules that this compound interacts with is a key step in understanding its biological effects.

Enzymatic Modulation by this compound (e.g., Catechol-O-methyltransferase inhibition)

This compound has been investigated for its ability to modulate enzymatic activity. One notable area of research involves its potential as an inhibitor of Catechol-O-methyltransferase (COMT). nih.gov COMT is an enzyme that plays a crucial role in the metabolism of catecholamines, such as dopamine, norepinephrine, and epinephrine, as well as levodopa. nih.govwikipedia.org Elevated levels of COMT in dopaminergic neurons have been implicated in conditions like Parkinson's disease. nih.gov

In silico screening and molecular dynamics simulations have identified this compound as a potential COMT inhibitor, demonstrating high affinity and specific binding interactions with the enzyme. nih.gov These computational findings suggest that this compound's stability and strong binding to COMT warrant further experimental validation through in vitro studies. nih.gov

This compound has also been explored as a potential inhibitor of PlmX, a multi-stage drug target in Plasmodium falciparum. fortunejournals.com Molecular docking studies indicated that this compound exhibited high affinity for PlmX, suggesting potential inhibitory activity. fortunejournals.com

Receptor Binding Profiling of this compound

Studies have explored the ability of this compound to bind to biological receptors. This compound has been investigated for its binding activity with G-quadruplex DNA structures, which are relevant targets in cancer research. acs.orgresearchgate.net Research involving natural compounds, including this compound, as potential G-quadruplex-targeting ligands has been conducted to identify effective and selective anticancer candidates. acs.orgresearchgate.net

This compound's Influence on Intracellular Signaling Cascades

This compound's impact on intracellular signaling pathways is another area of investigation. Intracellular signaling cascades are crucial for transmitting signals from the cell surface to the nucleus, regulating various cellular processes like growth, metabolism, and gene expression. slideshare.netresearchgate.net

Research suggests that this compound may influence intracellular and extracellular signaling pathways. larvol.com For instance, molecular docking studies have indicated that this compound exhibits high binding affinity to AKT2, a key component of the PI3K/AKT/mTOR pathway, which is central to regulating cellular processes such as proliferation and survival. nih.gov Dysregulation of AKT2 is observed in various cancers, making its inhibition a promising therapeutic strategy. nih.gov Molecular dynamics simulations further supported this compound's strong binding affinities and stable interactions with AKT2, suggesting its potential as a therapeutic agent for cancers involving AKT2 hyperactivation. nih.gov

Analysis of this compound-mediated Gene Expression Modulation

The ability of this compound to modulate gene expression has also been explored. Gene expression regulation involves mechanisms that control the production of specific gene products (protein or RNA). wikipedia.org This modulation can occur at various stages, including transcriptional initiation and post-transcriptional modification. wikipedia.org

Studies investigating the potential of compounds, including this compound, as G-quadruplex stabilizers suggest a possibility for employing this strategy in the regulation of gene expression in cancerous cells. researchgate.net While the precise mechanisms of this compound's influence on gene expression require further detailed investigation, its interaction with potential regulatory elements like G-quadruplex structures indicates a possible role in modulating gene activity.

Elucidation of this compound's Impact on Specific Biochemical Processes (In Vitro)

Beyond specific molecular targets, in vitro studies aim to understand how this compound affects broader biochemical processes. This compound's interactions can influence several biochemical pathways, potentially promoting or inhibiting specific cellular processes. biosynth.com For example, its potential as a COMT inhibitor suggests an impact on catecholamine metabolism. nih.gov

Furthermore, studies on isoflavonoids from Millettia species, including this compound, have reported various in vitro activities such as antioxidant, antiprotozoal, anti-inflammatory, and anticancer effects. researchgate.net These observed activities imply this compound's involvement in biochemical processes related to oxidative stress, parasite viability, inflammatory responses, and cell proliferation/survival. Research into the antiviral activities of rotenoids, a class of compounds structurally related to this compound, has shown that this compound exhibits antiviral activity against human adenovirus (HAdV) and human cytomegalovirus (HCMV) in vitro, suggesting an impact on viral replication processes. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure influence its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com This knowledge is crucial for optimizing the potency, selectivity, and other pharmacological properties of a compound. collaborativedrug.com

SAR studies on isoflavonoids from Millettia species are a research priority, particularly concerning the synthesis of naturally occurring methoxylated isoflavones and their analog derivatives. nih.gov While specific detailed SAR studies focused solely on this compound and its synthetic derivatives were not extensively highlighted in the search results, the broader context of isoflavonoid (B1168493) SAR research from Millettia species is relevant. This research aims to correlate structural features with observed biological activities, such as anticancer, anti-inflammatory, and other pharmacological properties. researchgate.netnih.govresearchgate.net

The structural diversity of isoflavonoids isolated from Millettia species, including variations in methylation patterns and the presence of substituents like methylenedioxy groups, contributes to their varied biological activities. nih.gov Understanding these structural nuances through SAR studies can guide the rational design and synthesis of this compound derivatives with enhanced or specific biological activities. nih.gov

Computational Chemistry and Millettone Research

Molecular Docking Simulations for Millettone-Target Protein Interactions

Molecular docking simulations are a fundamental computational technique used to predict the preferred orientation, binding conformations, and binding affinity of a ligand molecule, such as this compound, to a macromolecular target, typically a protein. This method is crucial in structure-based drug design and protein function prediction processes. researchgate.netplos.org By evaluating various scoring functions, docking simulations can estimate the strength of the interaction between this compound and a target protein. researchgate.net

Studies have employed molecular docking to investigate this compound's potential interactions with various protein targets. For instance, this compound has been identified as a top candidate in in silico screening studies targeting Catechol O-methyltransferase (COMT), an enzyme implicated in Parkinson's disease. nih.gov Docking simulations revealed high affinity and specific binding interactions between this compound and COMT. nih.gov Molecular docking is often used in conjunction with molecular dynamics simulations to predict binding modes, affinities, and stability of protein-ligand systems. researchgate.net

All-Atom Molecular Dynamics Simulations of this compound Binding Stability

All-atom molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of molecular systems at an atomic level over time. researchgate.netnih.gov These simulations are essential for evaluating the stability of protein-ligand complexes predicted by molecular docking and for understanding the detailed interaction mechanisms. researchgate.netmdpi.com MD simulations treat all entities involved in the system, including the ligand, protein, and solvent, as flexible. mdpi.com

In Silico Screening Methodologies for this compound-like Compounds

In silico screening methodologies involve the computational evaluation of large libraries of compounds to identify potential candidates with desired properties, such as binding affinity to a specific target or predicted biological activity. These methods are widely used in drug discovery to prioritize compounds for experimental testing. researchgate.netgoogle.com

In the context of this compound, in silico screening has been used to identify potential inhibitors of enzymes like COMT from databases of plant-derived compounds. nih.gov This process typically involves initial filtering based on pharmacokinetic properties and binding affinities, followed by more detailed analyses like ligand-receptor interaction calculations and biological activity prediction. nih.gov Virtual screening, often coupled with molecular docking, allows for the rapid assessment of millions of compounds to find potential lead molecules. researchgate.net

Cheminformatics Analysis of this compound's Structural Diversity within Isoflavonoids

Cheminformatics utilizes computational techniques to analyze chemical data, including the structural characteristics and diversity of compounds within a chemical class. Isoflavonoids, to which this compound belongs, are a diverse group of natural compounds found abundantly in plants, particularly in the Leguminosae (Fabaceae) family. nih.govresearchgate.netnih.gov

Cheminformatics analysis can characterize the molecular complexity and structural diversity of phytochemicals like this compound within the broader context of isoflavonoids. researchgate.net Studies have summarized the structural diversity of isoflavonoids isolated from various Millettia species, highlighting subclasses such as prenylated isoflavonoids, rotenoids, isoflavans, and aglycone isoflavones. nih.govresearchgate.netnih.gov This analysis helps in understanding the structural relationships between this compound and other isoflavonoids and can inform the search for novel compounds with similar or improved properties.

Here is a table illustrating the structural diversity within isoflavonoids, mentioning some subclasses found in Millettia species:

| Isoflavonoid (B1168493) Subclass | Description | Example (if available from search results) |

| Isoflavans | ||

| Isoflavanones | This compound is a member of this subclass. nih.gov | This compound |

| Isoflav-3-ens | ||

| Isoflavan-4-ols | ||

| Isoflavones | Isoflavone (B191592) nih.gov, Glycitein lipidmaps.org, Genistein (B1671435) researchgate.net, Daidzein (B1669772) researchgate.net | |

| Rotenoids | Dominant subclass in Millettia species. nih.govresearchgate.netnih.gov | |

| Coumarins | ||

| Coumestans | ||

| Coumaronochromenes | ||

| Pterocarpans | ||

| Prenylated Isoflavonoids | Dominant subclass in Millettia species. nih.govresearchgate.netnih.gov | |

| Glycosylated Isoflavones | ||

| Geranylated Isoflavonoids | ||

| Phenylcoumarins |

Computational Prediction of this compound's Biological Activity Spectrum

Computational methods are increasingly used to predict the biological activity spectrum of organic compounds based on their structural formulas. researchgate.netnih.gov These predictions can cover a wide range of biological activities and help prioritize compounds for experimental validation. researchgate.net

While specific detailed predictions for this compound's full biological activity spectrum were not extensively detailed in the provided search results beyond its potential as a COMT inhibitor nih.gov, the general principle of computational prediction of biological activity is well-established. Tools and methodologies exist that analyze structural features to predict potential interactions with various biological targets and pathways, thereby inferring a spectrum of possible activities. researchgate.netnih.govmdpi.comboisestate.edu This can include predicting activities such as anticancer, anti-inflammatory, estrogenic, or antibacterial effects, which have been reported for some Millettia isoflavonoids. nih.govresearchgate.net

Advanced Analytical Methodologies in Millettone Research

Advanced Spectroscopic Techniques for Millettone Structure Elucidation and Quantification

Spectroscopic methods play a vital role in determining the structure and quantifying chemical compounds like this compound by examining their interaction with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules, including this compound. It provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). libretexts.orgslideshare.net NMR spectroscopy allows for the determination of the number and type of hydrogen and carbon atoms, their connectivity, and their electronic environment. libretexts.orgslideshare.net This information is critical for confirming the proposed structure of this compound and identifying any structural variations or related compounds. The interpretation of NMR spectra involves analyzing chemical shifts, signal integration, and spin-spin splitting patterns. libretexts.orgslideshare.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further insights into the correlations between different nuclei, aiding in the complete assignment of signals and confirmation of the molecular skeleton. weebly.com

High-Accuracy Mass Spectrometry (MS and MS/MS) for this compound and its Metabolites

Mass Spectrometry (MS) is an essential tool for determining the molecular weight of this compound and providing information about its fragmentation pattern, which helps in structural confirmation. High-resolution mass spectrometry (HRMS) offers high mass accuracy, allowing for the determination of the elemental composition of the compound. chula.ac.thmdpi.com Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and analysis of the resulting fragments. thermofisher.comyoutube.comyoutube.com This technique is particularly useful for gaining more detailed structural information and for the identification of metabolites of this compound. chula.ac.thmdpi.com LC-MS, which couples liquid chromatography with mass spectrometry, is widely used for the analysis of complex mixtures, enabling the separation and subsequent identification and quantification of this compound and its related compounds or metabolites. mdpi.comcreative-proteomics.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Characterization

Infrared (IR) spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation due to molecular vibrations. ub.ac.iditwreagents.commrclab.com Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum that serves as a molecular fingerprint. ub.ac.iditwreagents.com UV-Visible (UV-Vis) spectroscopy, on the other hand, involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. itwreagents.commrclab.comtaylorandfrancis.com UV-Vis spectroscopy can be used for the quantitative analysis of this compound, particularly if it contains chromophores that absorb in this region. itwreagents.commrclab.comtaylorandfrancis.com While less informative for detailed structural elucidation compared to NMR or MS, IR and UV-Vis spectroscopy are valuable complementary techniques for the characterization and identification of this compound. itwreagents.comresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of this compound

Chiroptical spectroscopy, such as Circular Dichroism (CD) spectroscopy, is used to study the interaction of chiral molecules with polarized light. taylorandfrancis.comchiralabsxl.comntu.edu.sgjascoinc.com If this compound is a chiral compound or exists as enantiomers, CD spectroscopy can provide information about its stereochemistry and optical activity. taylorandfrancis.comchiralabsxl.comntu.edu.sgjascoinc.com CD measures the differential absorption of left and right circularly polarized light. ntu.edu.sgjascoinc.com The resulting CD spectrum can be used to determine the absolute configuration of chiral centers within the molecule, often by comparison with calculated spectra or known standards. chiralabsxl.comresearchgate.net Vibrational Circular Dichroism (VCD) is a related technique that examines the differential absorption of polarized light in the infrared region, providing further insights into the stereochemical structure. researchgate.net

Advanced Chromatographic Separations for this compound and Related Compounds

Chromatographic techniques are essential for separating this compound from the complex matrices in which it is often found, such as plant extracts. These methods allow for the isolation and purification of this compound for further analysis and characterization.

High-Performance Liquid Chromatography (HPLC) in this compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, purification, identification, and quantification of compounds, including this compound. frontiersin.orgresearchgate.net HPLC utilizes a liquid mobile phase that carries the sample through a stationary phase packed in a column. Different components of the mixture separate based on their differential interactions with the stationary and mobile phases. Various HPLC modes, such as reversed-phase HPLC, are employed depending on the properties of this compound and the matrix. researchgate.net HPLC is invaluable for obtaining pure samples of this compound for spectroscopic analysis and for analyzing the composition of extracts containing this compound. researchgate.netthermofisher.com It can also be coupled with detectors such as UV-Vis detectors or mass spectrometers (HPLC-MS) for online identification and quantification. researchgate.netjordilabs.com Preparative HPLC allows for the isolation of larger quantities of purified this compound. researchgate.netthermofisher.com

Gas Chromatography (GC) for Volatile this compound Precursors or Degradation Products

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile compounds. phenomenex.comshimadzu.com In the context of this compound research, GC can be particularly useful for the analysis of volatile precursors or degradation products that may be present in plant extracts or samples where this compound has undergone chemical changes. researchgate.net

The principle of GC involves vaporizing a sample and carrying it through a chromatographic column by an inert carrier gas, such as helium or nitrogen. phenomenex.comshimadzu.com Compounds in the sample separate based on their differential partitioning between the gaseous mobile phase and the stationary phase within the column. phenomenex.com Compounds with lower boiling points or weaker interactions with the stationary phase will elute faster, while those with higher boiling points or stronger interactions will be retained longer. youtube.com

While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is well-suited for analyzing more volatile related compounds. For example, studies investigating the degradation pathways of rotenoids, including this compound, might utilize GC to identify and quantify volatile breakdown products. researchgate.netnih.gov Similarly, if this compound is synthesized or extracted, GC could be employed to monitor volatile impurities or residual solvents from the process. shimadzu.com

GC analysis provides information based on retention time, which is the time it takes for a compound to travel through the column and reach the detector. youtube.comazolifesciences.com The area under the peak generated on the chromatogram is proportional to the amount of the compound present, allowing for quantification. youtube.com

Hyphenated Chromatographic-Spectrometric Techniques (e.g., LC-MS/MS, GC-MS) for Complex Matrices

Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, are indispensable for analyzing this compound in complex matrices. researchgate.netperkinelmer.com Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent examples. azolifesciences.comresearchgate.netmdpi.com

GC-MS couples a gas chromatograph with a mass spectrometer. azolifesciences.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. azolifesciences.com The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions and fragments, generating a mass spectrum that serves as a fingerprint for identifying the compound. azolifesciences.com GC-MS is particularly effective for volatile and semi-volatile compounds and is widely used for identifying components in complex mixtures, including natural product extracts and environmental samples. drawellanalytical.comresearchgate.netnih.gov For this compound research, GC-MS can be applied to analyze volatile degradation products or potentially derivatized this compound. researchgate.netnih.gov High-resolution GC-MS offers enhanced sensitivity and can reduce matrix interference in complex samples. drawellanalytical.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful technique offering high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices where GC may not be suitable due to the compound's lower volatility. researchgate.netperkinelmer.commeasurlabs.com LC separates the components of a sample based on their interaction with a stationary phase and a liquid mobile phase. eag.com The separated compounds then enter a tandem mass spectrometer, which typically involves two mass analyzers in series with a collision cell in between. perkinelmer.commeasurlabs.com The first mass analyzer selects a precursor ion (often the intact molecule or a characteristic fragment), which is then fragmented in the collision cell. The second mass analyzer then detects specific product ions resulting from the fragmentation. perkinelmer.commeasurlabs.com This multiple reaction monitoring (MRM) approach provides a high degree of specificity and sensitivity, enabling the accurate quantification of target analytes even at low concentrations in complex samples like biological fluids or plant extracts. researchgate.netperkinelmer.commeasurlabs.com

LC-MS/MS is widely used in pharmaceutical analysis, environmental monitoring, and food safety for detecting and quantifying target compounds in complex matrices. perkinelmer.comnih.govchromatographyonline.com Its application in this compound research allows for the precise determination of this compound levels in various samples, overcoming potential interference from other co-eluting compounds. chromatographyonline.comchromatographyonline.com

Data generated from these hyphenated techniques typically includes chromatographic data (retention time and peak intensity) and mass spectral data (m/z of ions and fragments). azolifesciences.com This combined information enables confident identification and quantification of this compound and related compounds.

Ecological and Phytochemical Ecology of Millettone

Millettone as a Component of Plant Chemical Defense Mechanisms

This compound is considered a component of the chemical defense mechanisms employed by plants. ontosight.ai Plants produce a diverse array of biochemical compounds, including isoflavones like this compound, to defend against biotic stresses such as pathogens and pests. ontosight.ainumberanalytics.com These chemical defenses can be constitutively present or induced in response to an attack. numberanalytics.com this compound's presence in plants, particularly in species of the Millettia genus, is linked to its role in protecting the plant from external threats. ontosight.airesearchgate.netuncst.go.ug

Role of this compound in Plant-Pathogen Interactions

Research suggests that this compound exhibits antimicrobial activity, demonstrating inhibitory effects against certain bacteria and fungi. ontosight.ai This antimicrobial property indicates its potential role in plant defense against pathogens. ontosight.ai Plants utilize chemical defenses, including secondary metabolites, to prevent the growth and spread of disease-causing agents like fungi and bacteria. studymind.co.uk While the specific mechanisms of this compound in plant-pathogen interactions require further detailed study, its observed antimicrobial activity aligns with the function of other plant-produced compounds involved in defense against microbial threats. ontosight.aistudymind.co.uk Plant-pathogen interactions are complex, involving sophisticated defense or tolerance mechanisms within the plant, often mediated by small molecules like specialized metabolites. nih.govmpg.de

This compound's Involvement in Plant-Pest and Herbivore Interactions

This compound is also understood to play a role in plant defense against pests and herbivores. ontosight.ai Plants employ chemical defenses, such as toxins and antifeedants, derived from secondary metabolism to deter herbivores. core.ac.uknih.gov These compounds can negatively impact the physiology of the consumer. core.ac.uk While direct studies specifically detailing this compound's antifeedant or toxic effects on a wide range of pests and herbivores are needed, its classification as a plant defense compound suggests its involvement in these interactions. ontosight.ai The genus Millettia, known to contain this compound, includes species used traditionally for controlling agricultural pests. researchgate.net Plant defenses against herbivores can involve both direct toxicity and indirect mechanisms, such as the recruitment of natural enemies of herbivores mediated by volatile organic compounds. nih.govresearchgate.net

Environmental and Biotic Factors Influencing this compound Production in Plants

The production of secondary metabolites, including isoflavones like this compound, in plants is influenced by a variety of environmental (abiotic) and biological (biotic) factors. maxapress.comnih.govd-nb.infomdpi.commdpi.com

Environmental Factors: Abiotic factors such as light exposure, temperature variations, water availability (drought), soil composition, and nutrient availability can significantly impact the synthesis and accumulation of secondary metabolites in plants. maxapress.comnih.govd-nb.infomdpi.commdpi.commdpi.comgbpssi.inlibretexts.org For instance, light intensity and photoperiod can influence the accumulation of certain secondary metabolites. maxapress.commdpi.com Drought stress has also been shown to increase the production of secondary metabolites in some plant species. nih.gov Temperature can affect enzyme activity involved in metabolic pathways. nih.govmdpi.com

Biotic Factors: Biotic interactions, including the presence of herbivores, pathogens, and even soil microorganisms, can trigger the production of defense-related secondary metabolites as part of a plant's response to stress. maxapress.commdpi.comfctemis.org Herbivore or pathogen attacks can induce the synthesis of defensive compounds. maxapress.comnumberanalytics.com The intricate interplay between these environmental and biotic cues orchestrates the metabolic pathways leading to the production of compounds like this compound. maxapress.commdpi.com

Understanding these influencing factors is crucial for comprehending the variability of this compound concentrations in plants and its ecological implications.

Future Perspectives and Emerging Research Avenues for Millettone

Exploration and Discovery of Novel Millettone Analogs and Derivatives

The structural complexity and biological activities observed in natural products like this compound make them valuable starting points for the design and synthesis of novel analogs and derivatives. The genus Millettia is known to be a rich source of isoflavonoids and rotenoids, highlighting the potential for discovering structurally related compounds with potentially varied or enhanced activities. researchgate.netresearchgate.net Research into other Millettia species has led to the isolation of numerous isoflavonoids and rotenoids possessing a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. researchgate.net

Future research could focus on the targeted synthesis of this compound analogs with modifications aimed at improving specific properties, such as solubility, metabolic stability, target selectivity, or potency. For instance, recent computational studies have indicated this compound's potential as an inhibitor of AKT2, a protein kinase implicated in various cancers. researchgate.net this compound demonstrated a higher binding affinity to AKT2 in molecular docking studies compared to a known inhibitor, ipatasertib. researchgate.net

| Compound | PubChem CID | Docking Score (kcal/mol) |

| This compound | 442810 | -9.5 |

| Uzarigenin | 92760 | -9.0 |

| Dihydrobiochanin A | 439784 | -8.9 |

| Abyssinone I | 442152 | -8.7 |

| Ipatasertib | 24788740 | -7.56 |

Table 1: Molecular Docking Scores of Selected Compounds with AKT2 researchgate.net

This finding suggests that synthesizing and evaluating this compound derivatives with optimized interactions at the AKT2 binding site could lead to the discovery of more potent and selective inhibitors. Similarly, given this compound's investigation as a G-quadruplex-targeting ligand, the design of analogs with improved binding affinity and selectivity for specific G-quadruplex structures represents another promising area for exploration. iiim.res.inresearchgate.netmdpi.com The synthesis of hybrid molecules combining features of this compound with other pharmacologically active scaffolds could also yield novel compounds with synergistic effects or multitargeting capabilities.

Application of Advanced Chemical Biology Tools to this compound Research

Advanced chemical biology tools offer powerful approaches to dissect the molecular interactions and cellular pathways modulated by small molecules like this compound. These tools enable the precise manipulation, control, and characterization of biological systems. nih.gov Techniques such as activity-based protein profiling (ABPP) and chemical proteomics can be employed to globally identify and validate the protein targets of this compound in complex biological environments. nih.gov By using chemically modified this compound probes, researchers can covalently label proteins that interact with this compound, allowing for their subsequent isolation and identification using mass spectrometry. This can help confirm predicted targets like AKT2 and potentially uncover novel, unanticipated binding partners.

Furthermore, the application of optogenetic or chemogenetic tools in conjunction with this compound or its derivatives could enable precise temporal and spatial control over its activity in cellular or in vivo models. This would provide valuable insights into the dynamic nature of this compound's effects and the specific cellular processes it influences. Tools for studying protein-protein interactions, post-translational modifications, and cellular localization can also be applied to understand the downstream consequences of this compound binding to its targets. nih.gov The use of advanced spectroscopic techniques and biosensors can provide real-time monitoring of this compound's cellular uptake, distribution, and metabolic fate.

Integration of Systems Biology and Omics Approaches in this compound Studies

Integrating systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics, lipidomics) can provide a holistic understanding of how this compound affects biological systems at a molecular level. frontiersin.orgresearchgate.netnih.govnih.gov While traditional research often focuses on single targets or pathways, systems biology aims to understand the complex interplay of molecular components in response to a perturbation, such as treatment with a bioactive compound. frontiersin.org

Applying transcriptomics and proteomics can reveal global changes in gene and protein expression patterns induced by this compound, shedding light on the affected signaling pathways and cellular processes. Metabolomics can provide insights into how this compound influences cellular metabolism, identifying altered metabolic pathways and potential biomarkers of response or toxicity. researchgate.netnih.gov Lipidomics can similarly assess changes in cellular lipid profiles.

The integration of these diverse omics datasets, often through bioinformatics and computational modeling, can help construct comprehensive networks illustrating this compound's impact on cellular circuitry. frontiersin.orgresearchgate.netnih.govnih.govebi.ac.uk This can lead to the identification of key nodes or pathways that are most sensitive to this compound treatment and provide a more complete picture of its mechanism of action beyond direct target binding. Such systems-level insights can be particularly valuable for understanding the pleiotropic effects of natural products and identifying potential off-target effects or synergistic interactions with other cellular components.

Leveraging Artificial Intelligence and Machine Learning for this compound-focused Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming various aspects of scientific research, including drug discovery and development. rtihs.orgjhu.edueuropa.eunih.gov These technologies can be leveraged in several ways to accelerate and enhance this compound-focused research.

AI/ML algorithms can be applied to analyze large datasets generated from omics studies, helping to identify complex patterns and relationships that might not be apparent through traditional analysis methods. frontiersin.orgresearchgate.netnih.govnih.govebi.ac.uk This can aid in the interpretation of systems biology data and the identification of potential biomarkers or pathways modulated by this compound.

Furthermore, AI/ML can be used for in silico screening and prediction of novel this compound analogs with desired properties. By training models on existing data regarding the structure-activity relationships of this compound and related compounds, AI can predict the potential activity and properties of newly designed derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netresearchgate.net This can significantly reduce the time and resources required for analog discovery.

AI can also assist in predicting potential off-targets or adverse effects of this compound and its derivatives by analyzing large biological and chemical databases. researchgate.net Machine learning models can be developed to predict the pharmacokinetic properties (absorption, distribution, metabolism, excretion) of this compound analogs, guiding the design of compounds with improved drug-like characteristics. researchgate.net The application of AI/ML in analyzing scientific literature can also help identify emerging trends, potential research gaps, and connections between this compound and other areas of biological research.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused and measurable research question for studying Millettone's biochemical properties?

- Methodological Answer : Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example:

- Population: Specific cell lines or model organisms exposed to this compound.

- Intervention: Dosage ranges or exposure durations.

- Comparison: Control groups treated with placebo or alternative compounds.

- Outcome: Quantifiable metrics (e.g., enzyme inhibition rates, gene expression levels).

- Time: Short-term vs. longitudinal effects.

This ensures clarity, reduces ambiguity, and aligns with replicable experimental designs .

Q. What criteria define a robust experimental design for validating this compound’s pharmacological activity?

- Methodological Answer :

- Control Groups : Include positive/negative controls to isolate this compound-specific effects.

- Blinding : Use single/double-blind protocols to minimize bias.

- Sample Size : Calculate using power analysis (e.g., α=0.05, β=0.20) to ensure statistical validity.

- Replication : Perform triplicate experiments to confirm reproducibility.

Refer to standardized protocols in pharmacological journals for validation benchmarks .

Q. How can researchers ensure data quality when analyzing this compound’s interactions with cellular receptors?

- Methodological Answer :

- Pre-Analysis Calibration : Validate instruments (e.g., spectrophotometers, flow cytometers) using reference standards.

- Data Triangulation : Combine quantitative assays (e.g., ELISA, Western blot) with qualitative observations (e.g., microscopy).

- Outlier Detection : Apply Grubbs’ test or Tukey’s fences to identify and address anomalies.

Document all steps to enable replication .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy across different studies be resolved?

- Methodological Answer : Conduct a systematic review with meta-analysis:

- Step 1 : Define inclusion/exclusion criteria for studies (e.g., peer-reviewed, ≥50 sample size).

- Step 2 : Use statistical tools (e.g., Cohen’s d for effect size, I² for heterogeneity) to quantify discrepancies.

- Step 3 : Perform subgroup analyses (e.g., dosage, exposure time) to identify confounding variables.

Contradictions often arise from methodological variability; prioritize studies with standardized protocols .

Q. What advanced statistical models are suitable for predicting this compound’s dose-response relationships?

- Methodological Answer :

- Logistic Regression : For binary outcomes (e.g., cell viability yes/no).

- Hill Equation : To model sigmoidal dose-response curves.

- Machine Learning : Train algorithms (e.g., random forests) on multi-omics data to predict non-linear interactions.

Validate models using cross-validation (k-fold) or bootstrapping .

Q. How can mixed-methods approaches enhance understanding of this compound’s mechanism of action?

- Methodological Answer : Combine:

- Quantitative : High-throughput screening (HTS) for large-scale data on binding affinities.

- Qualitative : Molecular dynamics simulations to visualize protein-ligand interactions.

- Triangulation : Use pathway analysis tools (e.g., KEGG, Reactome) to integrate findings.

This approach addresses limitations of single-method studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.